molecular formula C20H18O4S4 B14312761 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid CAS No. 110699-22-4

2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(carbonothioylsulfanediyl)]dipropanoic acid

Cat. No.: B14312761
CAS No.: 110699-22-4
M. Wt: 450.6 g/mol
InChI Key: GOCWBYCGOSUETM-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is an organic compound with a complex structure that includes a biphenyl backbone and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid typically involves multi-step organic reactions. One common approach is to start with a biphenyl derivative and introduce the carbonothioylsulfanediyl groups through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonothioyl groups to thiols.

    Substitution: The biphenyl backbone allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: A simpler biphenyl derivative with carboxylic acid groups.

    2-Amino-[1,1’-biphenyl]-4,4’-dicarboxylic acid: Contains an amino group and carboxylic acid groups on the biphenyl backbone.

    Biphenyl-4,4’-diboronic acid: Used in cross-coupling reactions and has boronic acid groups.

Uniqueness

2,2’-[[1,1’-Biphenyl]-4,4’-diylbis(carbonothioylsulfanediyl)]dipropanoic acid is unique due to its combination of carbonothioylsulfanediyl groups and biphenyl backbone, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

110699-22-4

Molecular Formula

C20H18O4S4

Molecular Weight

450.6 g/mol

IUPAC Name

2-[4-[4-(1-carboxyethylsulfanylcarbothioyl)phenyl]benzenecarbothioyl]sulfanylpropanoic acid

InChI

InChI=1S/C20H18O4S4/c1-11(17(21)22)27-19(25)15-7-3-13(4-8-15)14-5-9-16(10-6-14)20(26)28-12(2)18(23)24/h3-12H,1-2H3,(H,21,22)(H,23,24)

InChI Key

GOCWBYCGOSUETM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC(=S)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)SC(C)C(=O)O

Origin of Product

United States

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